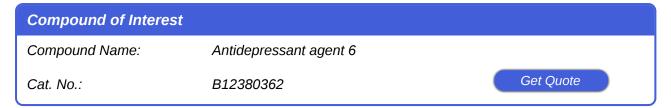


# The Novel Antidepressant Agent AXS-05: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an inadequate response to conventional monoaminergic antidepressants. This has spurred the development of novel therapeutic agents with distinct mechanisms of action. AXS-05, a proprietary oral, fixed-dose combination of dextromethorphan and bupropion, has emerged as a promising candidate, demonstrating rapid and robust antidepressant effects in clinical trials. This technical guide provides an in-depth overview of the core scientific and clinical data supporting the novelty and efficacy of AXS-05.

#### **Core Mechanism of Action**

AXS-05 leverages a synergistic, multi-modal mechanism of action that targets multiple neurotransmitter systems implicated in the pathophysiology of depression. The combination of dextromethorphan and bupropion results in a unique pharmacological profile that extends beyond the individual actions of its components.

#### **Dextromethorphan: A Multi-Target Modulator**

Dextromethorphan, traditionally known as an antitussive, possesses a complex pharmacology that is central to the therapeutic effect of AXS-05. Its primary activities include:



- NMDA Receptor Antagonism: Dextromethorphan is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[1][2][3] By modulating glutamatergic neurotransmission, it is thought to influence neuroplasticity and synaptic function, pathways increasingly recognized for their role in depression.
- Sigma-1 Receptor Agonism: Dextromethorphan is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein that modulates various cellular processes, including neuronal signaling and survival.[1] Agonism at this receptor is believed to contribute to the antidepressant effects of several compounds.
- Serotonin and Norepinephrine Reuptake Inhibition: Dextromethorphan also acts as a serotonin and norepinephrine reuptake inhibitor, although this is a weaker component of its overall profile compared to its other activities.

## Bupropion: Enhancing Bioavailability and Complementary Action

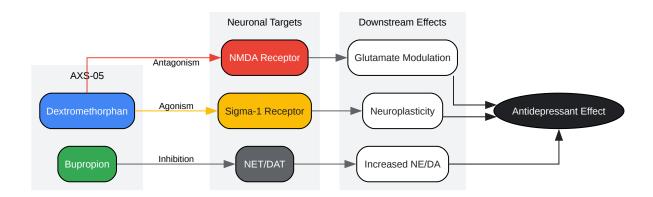
Bupropion, an established antidepressant, plays a dual role in AXS-05:

- CYP2D6 Inhibition: Bupropion is a potent inhibitor of the cytochrome P450 2D6 (CYP2D6)
  enzyme, which is the primary route of metabolism for dextromethorphan. By inhibiting this
  enzyme, bupropion significantly increases the plasma concentrations and prolongs the halflife of dextromethorphan, allowing for therapeutic levels to be achieved with oral
  administration.[2][3]
- Norepinephrine and Dopamine Reuptake Inhibition: Bupropion is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI). This action complements the effects of dextromethorphan by modulating distinct monoaminergic pathways also implicated in depression.[4][5]

## **Signaling Pathways**

The antidepressant effect of AXS-05 is believed to be mediated through a convergence of signaling pathways initiated by its dual components.





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Figure 1: Simplified signaling pathway of AXS-05.

#### **Quantitative Data**

The following tables summarize key quantitative data for the components of AXS-05 and from the pivotal GEMINI Phase 3 clinical trial.

Table 1: Receptor Binding and Transporter Inhibition

Compound	Target	Parameter	Value (nM)
Dextromethorphan	Sigma-1 Receptor	Ki	142 - 652[6]
Dextromethorphan	NMDA Receptor	IC50	466[7]
Bupropion	Norepinephrine Transporter (NET)	Ki	Data not available
Bupropion	Dopamine Transporter (DAT)	Ki	Data not available

Note: Specific Ki values for bupropion's binding to NET and DAT in human studies are not readily available in the provided search results.

#### **Table 2: Pharmacokinetic Parameters of AXS-05**



Parameter	Dextromethorphan (with Bupropion)	Bupropion
Cmax	Significantly Increased	Unchanged
Tmax	-	-
AUC	Significantly Increased	Unchanged
Half-life	Prolonged	Unchanged

Note: While the qualitative impact of bupropion on dextromethorphan's pharmacokinetics is well-established, specific numerical values for Cmax, Tmax, and AUC for the combination were not detailed in the provided search results.

**Table 3: Efficacy Results from the GEMINI Phase 3 Trial** 

(AXS-05 vs. Placebo)

Endpoint	Timepoint	AXS-05 (n=163)	Placebo (n=164)	p-value
Mean Change in MADRS Total Score from Baseline	Week 1	-7.3	-4.9	0.007[8]
Week 6	-16.6	-11.9	0.002[9]	
Remission Rate (MADRS ≤ 10)	Week 6	39.5%	17.3%	<0.001[8][9]
Response Rate (≥50% reduction in MADRS)	Week 6	54.0%	34.0%	<0.001

#### **Experimental Protocols**

The following is a detailed methodology for the pivotal GEMINI Phase 3 clinical trial (NCT04019704), which evaluated the efficacy and safety of AXS-05 in patients with Major Depressive Disorder.



#### **GEMINI Phase 3 Trial (NCT04019704) Protocol**

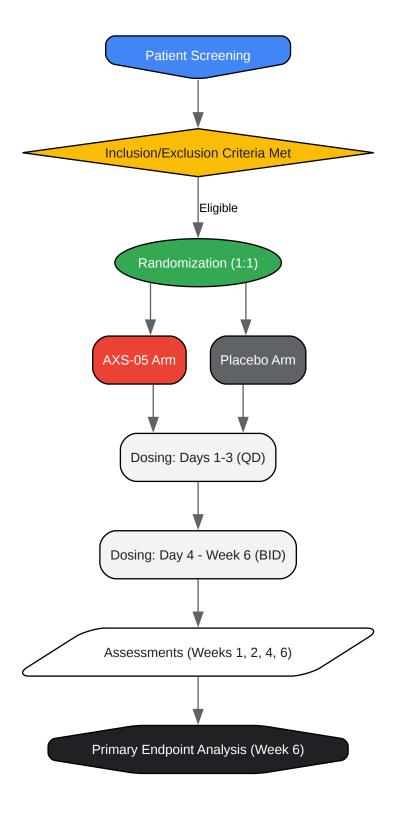
- Study Design: A randomized, double-blind, placebo-controlled, multicenter, 6-week study.[9]
   [10][11]
- Participants: 327 adult outpatients (18-65 years of age) with a DSM-5 diagnosis of moderate to severe MDD.[9][11]
- Inclusion Criteria:
  - Confirmed diagnosis of MDD without psychotic features.
  - Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥ 25 at screening and baseline.
  - Body Mass Index (BMI) between 18 and 40 kg/m<sup>2</sup>.[11]
- Exclusion Criteria:
  - History of treatment-resistant depression in the current episode.[11]
  - Significant suicide risk.[10][11]
  - History of seizure disorder.
  - Recent use of other antidepressant medications.
- Randomization: Patients were randomized in a 1:1 ratio to receive either AXS-05 or a matching placebo.[11]
- Intervention:
  - AXS-05 Group: Received a fixed-dose combination tablet of 45 mg dextromethorphan and
     105 mg bupropion.
  - Placebo Group: Received an identical-appearing placebo tablet.[12]
- Dosing Regimen:



- Days 1-3: One tablet once daily in the morning.
- Day 4 onwards: One tablet twice daily, with doses separated by at least 8 hours.
- Primary Efficacy Endpoint: The change from baseline in the MADRS total score at Week 6.
   [9][10]
- Secondary Efficacy Endpoints:
  - Change from baseline in MADRS total score at other timepoints (e.g., Week 1, Week 2).
  - Rates of clinical response (≥50% reduction in MADRS score).
  - Rates of clinical remission (MADRS score ≤ 10).
  - Changes in other depression and functional scales (e.g., Clinical Global Impression [CGI] scales).
- Safety Assessments: Monitoring of adverse events, vital signs, weight, and laboratory parameters throughout the study.

## **Experimental Workflow Visualization**





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Figure 2: GEMINI Phase 3 trial workflow.

#### Conclusion



AXS-05 represents a significant advancement in the pharmacological treatment of Major Depressive Disorder. Its novel, multi-modal mechanism of action, which combines NMDA receptor antagonism, sigma-1 receptor agonism, and norepinephrine-dopamine reuptake inhibition, offers a distinct therapeutic approach compared to existing antidepressants. The robust and rapid efficacy demonstrated in the GEMINI Phase 3 trial, coupled with a generally well-tolerated safety profile, underscores the potential of AXS-05 to address the unmet needs of patients with MDD. Further research into the long-term efficacy and safety of AXS-05 is ongoing and will continue to elucidate its role in the evolving landscape of antidepressant therapy.

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